N,N,6-trimethyl-1,3,5-triazine-2,4-diamine
Overview
Description
Scientific Research Applications
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Synthesis of Other Compounds
- Field : Organic Chemistry
- Application : 1,3,5-triazines are used in the synthesis of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing various functional groups .
- Method : This involves sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .
- Results : This procedure allowed the preparation of symmetric 2-chloro-4,6-diamino-1,3,5-triazines in reasonable yields .
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Metal-Catalyzed Synthesis
- Field : Organic Chemistry
- Application : Metal catalysis can be used to obtain regioselective, stereoselective, and chemoselective transformations of triazine derivatives .
- Method : This involves the use of transition metals in the method development domain .
- Results : This approach has been used to synthesize active pharmaceutical synthons and natural products .
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Fluorescent Sensor for Cu 2+
- Field : Analytical Chemistry
- Application : 6-Methyl-1,3,5-triazine-2,4-diamine may be used in the synthesis of a symmetric fluorescent sensor for Cu 2+ .
- Method : The specific method of synthesis is not provided in the source .
- Results : The resulting compound is a symmetric fluorescent sensor for Cu 2+ .
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Catalyst for Xanthene Synthesis
- Field : Organic Chemistry
- Application : A novel heterogeneous catalyst, 1,3,5-triazine-2,4,6-triaminium trifluoromethanesulfonate (TTTMS), has been used to catalyze the synthesis of various xanthenes .
- Method : This involves a one-pot multicomponent reaction of aromatic aldehydes and dimedone or/and 2-naphthol under solvent-free conditions .
- Results : The specific results or outcomes are not provided in the source .
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Antimicrobial Activity
- Field : Medicinal Chemistry
- Application : Synthesized 1,3,5-triazine derivatives have been evaluated for their antimicrobial activity .
- Method : The specific method of synthesis and evaluation is not provided in the source .
- Results : The synthesized compounds have been evaluated for their antimicrobial activity against E. coli, S. aureus, and C. albicans .
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Preparation of Other Compounds
- Field : Organic Chemistry
- Application : Symmetrical 1,3,5-triazines are prepared by trimerization of certain nitriles such as cyanogen chloride or cyanamide .
- Method : The specific method of synthesis is not provided in the source .
- Results : This procedure allowed the preparation of symmetric 2-chloro-4,6-diamino-1,3,5-triazines .
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Reagent in Organic Synthesis
- Field : Organic Chemistry
- Application : As a reagent in organic synthesis, s-triazine is used as the equivalent of hydrogen cyanide (HCN) .
- Method : One application is in the Gattermann reaction, used to attach the formyl group to aromatic substrates .
- Results : The specific results or outcomes are not provided in the source .
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Chemical Intermediate
- Field : Chemical Engineering
- Application : 2,4,6-Trimethyl-1,3,5-triazine can be used as a chemical intermediate in laboratory research and chemical synthesis .
- Method : The specific method of application is not provided in the source .
- Results : The specific results or outcomes are not provided in the source .
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Adsorption of Iodine
- Field : Material Science
- Application : Triazine-based conjugated microporous polymers exhibit outstanding performance for the reversible adsorption of iodine in gas phase as well as in solution .
- Method : The specific method of application is not provided in the source .
- Results : The specific results or outcomes are not provided in the source .
-
Preparation of Other Compounds
- Field : Organic Chemistry
- Application : Symmetrical 1,3,5-triazines are prepared by trimerization of certain nitriles such as cyanogen chloride or cyanamide .
- Method : The specific method of synthesis is not provided in the source .
- Results : This procedure allowed the preparation of symmetric 2-chloro-4,6-diamino-1,3,5-triazines .
-
Reagent in Organic Synthesis
- Field : Organic Chemistry
- Application : As a reagent in organic synthesis, s-triazine is used as the equivalent of hydrogen cyanide (HCN) .
- Method : One application is in the Gattermann reaction, used to attach the formyl group to aromatic substrates .
- Results : The specific results or outcomes are not provided in the source .
-
Chemical Intermediate
- Field : Chemical Engineering
- Application : 2,4,6-Trimethyl-1,3,5-triazine can be used as a chemical intermediate in laboratory research and chemical synthesis .
- Method : The specific method of application is not provided in the source .
- Results : The specific results or outcomes are not provided in the source .
-
Adsorption of Iodine
- Field : Material Science
- Application : Triazine-based conjugated microporous polymers exhibit outstanding performance for the reversible adsorption of iodine in gas phase as well as in solution .
- Method : The specific method of application is not provided in the source .
- Results : The specific results or outcomes are not provided in the source .
properties
IUPAC Name |
2-N,2-N,6-trimethyl-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5/c1-4-8-5(7)10-6(9-4)11(2)3/h1-3H3,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAYDERMVQWIJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)N(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343837 | |
Record name | N~2~,N~2~,6-Trimethyl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,6-trimethyl-1,3,5-triazine-2,4-diamine | |
CAS RN |
21320-31-0 | |
Record name | N2,N2,6-Trimethyl-1,3,5-triazine-2,4-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21320-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | EMD-90076 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021320310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~2~,N~2~,6-Trimethyl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N(2),N(2),6-TRIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EMD-90076 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V54B8EP72Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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